molecular formula C8H4BrClN2 B12839910 1-Bromo-7-chloro-2,6-naphthyridine

1-Bromo-7-chloro-2,6-naphthyridine

Cat. No.: B12839910
M. Wt: 243.49 g/mol
InChI Key: UVMIAHCGXMPTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-7-chloro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-7-chloro-2,6-naphthyridine typically involves the halogenation of 2,6-naphthyridine. One common method includes the bromination and chlorination of the naphthyridine core under controlled conditions. For instance, bromine and chlorine can be introduced using reagents like N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-7-chloro-2,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

1-Bromo-7-chloro-2,6-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-7-chloro-2,6-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substitutions play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A parent compound with similar core structure but without halogen substitutions.

    1-Bromo-2,6-naphthyridine: Similar but lacks the chlorine substitution.

    7-Chloro-2,6-naphthyridine: Similar but lacks the bromine substitution.

Uniqueness

1-Bromo-7-chloro-2,6-naphthyridine is unique due to its dual halogen substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

1-bromo-7-chloro-2,6-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-8-6-3-7(10)12-4-5(6)1-2-11-8/h1-4H

InChI Key

UVMIAHCGXMPTSV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=CC(=NC=C21)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.